molecular formula C7H12N4OS B2937401 N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 1508496-72-7

N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No.: B2937401
CAS No.: 1508496-72-7
M. Wt: 200.26
InChI Key: BTPYBMDOUJQJKU-UHFFFAOYSA-N
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Description

“N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide” is a compound that belongs to the class of organic compounds known as thiadiazoles . The compound has a molecular weight of 262.34 . It is also known as N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]benzamide .


Synthesis Analysis

The synthesis of similar compounds involves a series of steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in three steps in high isolated yields .

Scientific Research Applications

Photodynamic Therapy Application

A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, demonstrating their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anti-inflammatory Agents

New substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds showing significant results. These findings suggest potential applications in developing new therapeutic agents for inflammation and pain management (Bhati & Kumar, 2008).

Herbicidal Activity

A series of chiral S(-)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives were synthesized, showing moderate inhibitory activities against various weeds. This research suggests the significance of introducing chiral active units to improve herbicidal activities (Duan, Zhao, & Zhang, 2010).

Anticancer Agents

Research into Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine has demonstrated their DNA protective abilities and antimicrobial activities. Specifically, certain compounds showed potent cytotoxicity against cancer cell lines, suggesting their potential use in chemotherapy strategies (Gür et al., 2020).

Scaffold for Antimicrobial Agents

The 2-amino-1,3,4-thiadiazole moiety has been identified as a promising scaffold for developing antimicrobial agents. This review highlights the broad spectrum of antimicrobial activities exhibited by derivatives containing this moiety, suggesting its potential as a lead compound for drug synthesis (Serban et al., 2018).

Properties

IUPAC Name

N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4OS/c1-4(2)3-5(12)9-7-11-10-6(8)13-7/h4H,3H2,1-2H3,(H2,8,10)(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPYBMDOUJQJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508496-72-7
Record name N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
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